molecular formula C17H25BO5 B1272635 Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480424-71-3

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

Cat. No. B1272635
M. Wt: 320.2 g/mol
InChI Key: JWSZKSKLMRKJHM-UHFFFAOYSA-N
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Description

The compound "Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate" is a chemical of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The tert-butyl group is a common protecting group in organic chemistry, and the boronate moiety indicates potential utility in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Synthesis Analysis

The synthesis of tert-butyl carbonates and related compounds has been explored in several studies. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into cyclic carbonates demonstrates the versatility of tert-butyl carbonates in synthesis . The preparation of tert-butyl aminocarbonate, a compound that can acylate amines, further exemplifies the reactivity of tert-butyl carbonates . Additionally, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an orthogonally protected boronic acid analog of aspartic acid, showcases the incorporation of the boronate group into amino acid derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbonates with boronate groups has been characterized using various spectroscopic techniques, including FTIR, NMR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations have been employed to optimize molecular structures and compare them with experimental data, confirming the accuracy of the synthesized structures .

Chemical Reactions Analysis

Tert-butyl carbonates participate in a range of chemical reactions. The acylation of amines by tert-butyl aminocarbonate demonstrates the reactivity of these compounds in both organic and aqueous solutions . The synthesis of intermediates for medically important chelators and biologically active compounds, such as crizotinib, highlights the role of tert-butyl carbonates in the formation of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonates with boronate groups have been studied through DFT to reveal features such as molecular electrostatic potential and frontier molecular orbitals . These studies provide insight into the reactivity and potential applications of these compounds. The crystallographic analysis offers detailed information on the molecular conformation and intermolecular interactions, which are essential for understanding the behavior of these compounds in different environments .

Scientific Research Applications

  • Organic Synthesis : Organoboranes are often used in organic synthesis due to their ability to form carbon-carbon bonds . They can be used in the synthesis of complex molecules, including pharmaceuticals and polymers .

  • Suzuki Coupling : Organoboranes are commonly used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, to form biaryl compounds . This is a key reaction in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .

  • Hydroboration : Organoboranes can be used in hydroboration, a reaction that adds a boron atom and a hydrogen atom across a carbon-carbon double bond . This reaction is useful in the synthesis of alcohols .

  • Medicinal Chemistry : Organoboranes can be used in the synthesis of boron-containing drugs, which have potential applications in cancer therapy .

  • Material Science : Organoboranes can be used in the synthesis of boron-containing polymers, which have unique optical and electronic properties .

  • Catalysis : Some organoboranes can act as catalysts in organic reactions .

  • Organic Synthesis : Organoboranes are often used in organic synthesis due to their ability to form carbon-carbon bonds . They can be used in the synthesis of complex molecules, including pharmaceuticals and polymers .

  • Suzuki Coupling : Organoboranes are commonly used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, to form biaryl compounds . This is a key reaction in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .

  • Hydroboration : Organoboranes can be used in hydroboration, a reaction that adds a boron atom and a hydrogen atom across a carbon-carbon double bond . This reaction is useful in the synthesis of alcohols .

  • Medicinal Chemistry : Organoboranes can be used in the synthesis of boron-containing drugs, which have potential applications in cancer therapy .

  • Material Science : Organoboranes can be used in the synthesis of boron-containing polymers, which have unique optical and electronic properties .

  • Catalysis : Some organoboranes can act as catalysts in organic reactions .

Safety And Hazards

The compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin .

properties

IUPAC Name

tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-11-9-8-10-12(13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSZKSKLMRKJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378793
Record name tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

CAS RN

480424-71-3
Record name 1,1-Dimethylethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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